molecular formula C12H19OPSe B14633988 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one CAS No. 57044-94-7

4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one

Cat. No.: B14633988
CAS No.: 57044-94-7
M. Wt: 289.22 g/mol
InChI Key: AQFNJANFBIIBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one is a unique organoselenium compound It features a cyclohexyl group, two methyl groups, and a selenaphosphinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one typically involves the reaction of cyclohexylphosphine with selenium and dimethylacetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the selenaphosphinine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-phosphinin-4-one: Similar structure but lacks the selenium atom.

    4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiazaphosphinin-4-one: Contains sulfur instead of selenium.

Uniqueness

4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly interesting for research and industrial applications.

Properties

CAS No.

57044-94-7

Molecular Formula

C12H19OPSe

Molecular Weight

289.22 g/mol

IUPAC Name

4-cyclohexyl-2,6-dimethyl-1,4λ5-selenaphosphinine 4-oxide

InChI

InChI=1S/C12H19OPSe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3

InChI Key

AQFNJANFBIIBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(C=C([Se]1)C)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.